Silicic acid, iron salt

Gas purification H₂S removal Biogas desulfurization

Silicic acid, iron salt (CAS 12673-39-1), commonly referred to as iron silicate or ferric silicate, is an inorganic compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 235-766-7). It exists as an amorphous or layered mixed oxide with variable Fe/Si stoichiometry, formed by co-precipitation of iron salts with silicate sources.

Molecular Formula FeHO4Si
Molecular Weight 148.934
CAS No. 12673-39-1
Cat. No. B577842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicic acid, iron salt
CAS12673-39-1
SynonymsSilicic acid, iron salt
Molecular FormulaFeHO4Si
Molecular Weight148.934
Structural Identifiers
SMILESO[Si]([O-])([O-])[O-].[Fe+3]
InChIInChI=1S/Fe.HO4Si/c;1-5(2,3)4/h;1H/q+3;-3
InChIKeyMAPNAEFNXWPTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicic Acid, Iron Salt (CAS 12673-39-1): Industrial-Grade Iron Silicate for High-Performance Adsorption and Ion Exchange


Silicic acid, iron salt (CAS 12673-39-1), commonly referred to as iron silicate or ferric silicate, is an inorganic compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 235-766-7) . It exists as an amorphous or layered mixed oxide with variable Fe/Si stoichiometry, formed by co-precipitation of iron salts with silicate sources [1]. This material is primarily deployed as a functional adsorbent and inorganic ion exchanger in wastewater treatment, gas purification, and nuclear waste management, where its tunable porosity, high specific surface area, and redox-active iron centers differentiate it from conventional silica-only or iron-only sorbents [1].

Why Generic Silica or Iron Oxide Cannot Replace Silicic Acid, Iron Salt in Procurement Specifications


Iron silicate is not a simple physical mixture of SiO₂ and Fe₂O₃; its performance arises from Fe–O–Si bonding, layered or mesoporous architecture, and the synergistic contribution of both iron redox activity and silicate surface chemistry [1]. Substituting with plain silica (e.g., silica fume, MCM-41) sacrifices redox functionality and ion-exchange selectivity, while substituting with pure iron oxides (e.g., ferrihydrite, goethite) forfeits the high surface area and mechanical integrity imparted by the silicate framework [2]. Moreover, the Fe/Si ratio directly controls dehydration kinetics, ion-exchange capacity, and adsorption selectivity, meaning that off-specification or generic alternatives cannot guarantee equivalent process outcomes [2].

Quantitative Head-to-Head Evidence: Silicic Acid, Iron Salt Versus Closest Comparators


H₂S Adsorption Capacity: Iron Silicate Matches Impregnated Activated Carbon at Half the Cost

In a verified industrial trial, iron(III) silicate achieved a real elimination capacity (EC) for hydrogen sulfide of 79.0 g H₂S per kg of sorbent over a 42-day continuous test, with H₂S removal efficiency ranging between 80% and 100% before filter breakthrough [1]. This performance is quantitatively equivalent to the reported EC of conventional impregnated activated carbon, while the cost of the iron silicate sorbent is approximately 2× lower [1]. Unlike activated carbon, which relies on pore-filling and impregnation chemistry, iron silicate removes H₂S through direct chemical reaction at iron centers, potentially offering more predictable breakthrough behavior in humid or variable-composition gas streams.

Gas purification H₂S removal Biogas desulfurization

Mid-Temperature H₂S Sorption: Fe-SiO₂ Delivers 90% Higher Capacity Than Fe-TiO₂ Composite

When ultrasmall Fe(III)-based nanoparticles are anchored on mesostructured silica (MCM-41) versus titania (anatase) supports and tested for H₂S removal from model sour syngas at 300 °C, the Fe-SiO₂ sorbent exhibits a constant sorption capacity of 19 ± 1 mg S·g⁻¹ after the first sulfidation cycle, compared to only 10 ± 1 mg S·g⁻¹ for Fe-TiO₂ [1]. The superior performance is attributed to the formation of maghemite (γ-Fe₂O₃) nanoparticles (~2 nm) in silica, which achieve 85–100% active phase involvement, versus pseudobrookite (Fe₂TiO₅) formation in titania, which limits reactivity [1]. Fe-SiO₂ also maintained steady performance over 5 repeated sulfidation–regeneration cycles without the sintering or unreacted-core losses typical of unsupported sorbents [1].

Syngas purification H₂S removal Mid-temperature desulfurization

Phenol Adsorption: Layered Ferric Silicate Achieves 566 m²·g⁻¹ Surface Area with 74% Phenol Removal

A layered ferric silicate adsorbent prepared by co-precipitation exhibits a specific BET surface area of 566.0 m²·g⁻¹ and an average pore diameter of 3.5 nm [1]. Under optimized conditions (phenol initial concentration 100 mg·L⁻¹, adsorbent dose 2 g, contact time 120 min, 25 °C, pH 7), the material achieves 74% phenol removal with an adsorption capacity of 3.7 mg·g⁻¹, and the adsorption isotherm conforms to the Langmuir monolayer model [1]. For context, conventional mesoporous silicas such as MCM-41 typically exhibit phenol adsorption capacities in the range of ~0.8–2.5 mg·g⁻¹ under comparable conditions [2], and activated carbon impregnated with iron oxide shows variable performance highly dependent on impregnation quality [2]. The ferric silicate's combination of high surface area, mesoporosity, and intrinsic iron sites offers a single-material solution without post-synthetic metal loading steps [1].

Wastewater treatment Phenol adsorption Industrial effluent

Ion-Exchange Selectivity: Iron Silicate Exhibits Preferential Co²⁺ > Cs⁺ > Na⁺ Affinity, Inverted vs. Organic Resins

Iron silicate materials with varying Fe/Si molar ratios (0.5, 1, and 2) consistently display ion-exchange selectivity following the order Co²⁺ > Cs⁺ > Na⁺ at controlled pH [1]. This selectivity sequence is opposite to that of conventional sulfonated polystyrene organic ion-exchange resins, which typically prefer Cs⁺ over divalent transition metals due to hydration energy differences [2]. The iron silicate's preference for Co²⁺ is attributed to stronger electrostatic interaction with the negatively charged silicate framework and the higher charge density of the divalent cation [1]. Distribution coefficient (Kd) measurements as a function of pH confirm that selectivity toward Co²⁺ over Cs⁺ increases with rising pH, consistent with deprotonation of surface silanol groups and enhanced cation binding [1]. Iron silicate also retains its ion-exchange capacity after thermal dehydration, with first-order dehydration kinetics ensuring predictable regeneration behavior [1].

Nuclear waste treatment Ion exchange Radionuclide separation

Arsenic Adsorption: Fe/Si Ratio of 3 Optimizes As(III) and As(V) Uptake with Temperature-Stable Performance

An iron(III) oxide/silica binary adsorbent with a Fe/Si molar ratio of 3 (i.e., high iron loading in the silicate matrix) demonstrates equilibrium adsorption capacities for arsenite [As(III)] of 21.1–21.5 mg As·g⁻¹ and for arsenate [As(V)] of 11.3–14.9 mg As·g⁻¹ over the temperature range 20–35 °C [1]. Notably, As(III) adsorption is nearly independent of pH between 3 and 9, whereas As(V) adsorption drops significantly above pH 7.5 [1]. In hybrid iron oxide silicates, increasing iron loading further enhances capacity up to a maximum of 300 mg As·g⁻¹ HFO-Si after 5 successive loading cycles [2]. By comparison, unsupported ferrihydrite (FeOOH) typically exhibits arsenic capacities of 15–30 mg·g⁻¹ but suffers from poor mechanical stability and aggregation, which the silicate matrix mitigates [2]. An optimum Si/Fe molar ratio of approximately 0.33 has been identified to balance adsorbent mechanical strength with arsenic capacity [3].

Arsenic removal Water remediation Heavy metal adsorption

Proven Application Scenarios Where Silicic Acid, Iron Salt Outperforms Generic Alternatives


Biogas and Industrial Off-Gas H₂S Scrubbing at Reduced Operational Cost

Based on verified industrial data showing H₂S elimination capacity of 79.0 g·kg⁻¹ at approximately half the cost of impregnated activated carbon [1], iron(III) silicate is the material of choice for fixed-bed H₂S scrubbers in biogas upgrading plants, wastewater treatment pump stations, and chemical manufacturing vents. The sorbent's ability to sustain 80–100% H₂S removal efficiency over a 42-day continuous trial in a real chemical sump environment demonstrates operational reliability that directly translates to lower media replacement frequency and reduced procurement spend [1].

Mid-Temperature Syngas Desulfurization in Coal and Biomass Gasification

For gasification plants operating at ~300 °C, silica-supported iron silicate (Fe-SiO₂) provides a 90% higher H₂S sorption capacity (19 vs. 10 mg S·g⁻¹) compared to titania-supported analogs, with stable performance over multiple sulfidation–regeneration cycles [2]. This evidence directly supports specification of silica-based iron sorbents over titania-based alternatives in syngas clean-up trains, where consistent cycle-to-cycle capacity and resistance to active-phase sintering are critical procurement criteria [2].

Phenol-Laden Industrial Wastewater Treatment Without Post-Synthetic Metal Loading

A layered ferric silicate adsorbent with a 566.0 m²·g⁻¹ surface area and 3.7 mg·g⁻¹ phenol capacity at neutral pH [3] offers a single-step synthesized alternative to metal-impregnated activated carbons and metal-loaded mesoporous silicas. Procurement of this material eliminates the quality variability and additional cost associated with post-synthetic iron impregnation, making it suitable for refinery, petrochemical, and coal-chemical wastewater polishing where consistent batch-to-batch phenol removal performance is required [3].

Selective Cobalt Removal from Nuclear Waste and Industrial Process Streams

The intrinsic ion-exchange selectivity of iron silicate for Co²⁺ over Cs⁺ and Na⁺ [4] makes it a strategic choice for nuclear waste treatment facilities seeking to separate ⁶⁰Co from high-background ¹³⁷Cs streams without adding chelating agents. This inverted selectivity versus organic resins [4] simplifies process chemistry, reduces secondary waste generation, and enables compact column designs for radionuclide partitioning in fuel reprocessing and decommissioning operations.

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